

Application Notes and Protocols for Enantioselective Hydrogenation using (R)-PhanePHOS

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Compound of Interest

Compound Name: (R)-IPrPhanePHOS

Cat. No.: B15156603

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Disclaimer: These application notes and protocols are based on the established performance of the parent ligand, (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane ((R)-PhanePHOS), due to a lack of specific published data for **(R)-IPrPhanePHOS**. (R)-PhanePHOS is a highly effective chiral ligand for transition-metal-catalyzed enantioselective hydrogenations.

Introduction

(R)-PhanePHOS is a C₂-symmetric, planar chiral bisphosphine ligand renowned for its application in asymmetric catalysis. Its rigid paracyclophane backbone creates a well-defined chiral environment around the metal center, leading to excellent enantioselectivities in the hydrogenation of various prochiral substrates. This document provides an overview of its application in the rhodium-catalyzed enantioselective hydrogenation of enamides and dehydroamino acid derivatives, complete with experimental protocols and performance data.

Applications

The rhodium complexes of (R)-PhanePHOS are highly effective catalysts for the asymmetric hydrogenation of a range of unsaturated compounds. Key applications include the synthesis of chiral amines and amino acids, which are valuable building blocks in the pharmaceutical industry.

- **Enantioselective Hydrogenation of Enamides:** Produces chiral N-acyl amines with high enantiomeric excess (ee).

- Enantioselective Hydrogenation of α -Dehydroamino Acid Derivatives: Yields chiral α -amino acid precursors with exceptional enantioselectivity.

Quantitative Data Summary

The following tables summarize the performance of the Rh-(R)-PhanePHOS catalyst in the enantioselective hydrogenation of representative substrates.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α -Dehydroamino Acid Derivatives

Entry	Substrate	S/C Ratio	H ₂ Pressure (psi)	Solvent	Time (h)	Conversion (%)	ee (%)	Configuration
1	Methyl (Z)- α -acetamidocinnamate	1000	30	THF	1	>99	99.0	(S)
2	Methyl α -acetamidoacrylate	100	15	MeOH	0.5	>99	99.6	(R)
3	(Z)- α -Acetamidocinnamic acid	100	15	MeOH	1	>99	98.2	(S)

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

Entry	Substrate	S/C Ratio	H ₂ Pressure (psi)	Solvent	Time (h)	Conversion (%)	ee (%)	Configuration
1	N-(1-Phenylvinyl)acetamide	1000	30	THF	1.5	>99	98.7	(S)
2	N-(1-(4-chlorophenyl)vinyl)acetamide	1000	30	THF	2	>99	98.5	(S)

Experimental Protocols

1. In situ Catalyst Preparation: [Rh((R)-PhanePHOS)(COD)]BF₄

Materials:

- [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
- (R)-PhanePHOS
- Anhydrous, degassed solvent (e.g., THF or MeOH)

Procedure:

- In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh [Rh(COD)₂]BF₄ (1.0 eq) and (R)-PhanePHOS (1.05 eq) into a Schlenk flask equipped with a magnetic stir bar.
- Add the desired volume of anhydrous, degassed solvent to achieve the target concentration for the catalyst precursor stock solution (e.g., 0.01 M).
- Stir the mixture at room temperature for 30 minutes. The formation of the orange-red catalyst complex should be observed. This stock solution is ready for use in the hydrogenation reaction.

2. General Procedure for Enantioselective Hydrogenation

Materials:

- Substrate (e.g., Methyl α -acetamidoacrylate)
- [Rh((R)-PhanePHOS)(COD)]BF₄ catalyst solution
- Anhydrous, degassed hydrogenation solvent (e.g., MeOH or THF)
- Hydrogen gas (high purity)
- Hydrogenation reactor (e.g., Parr shaker or autoclave)

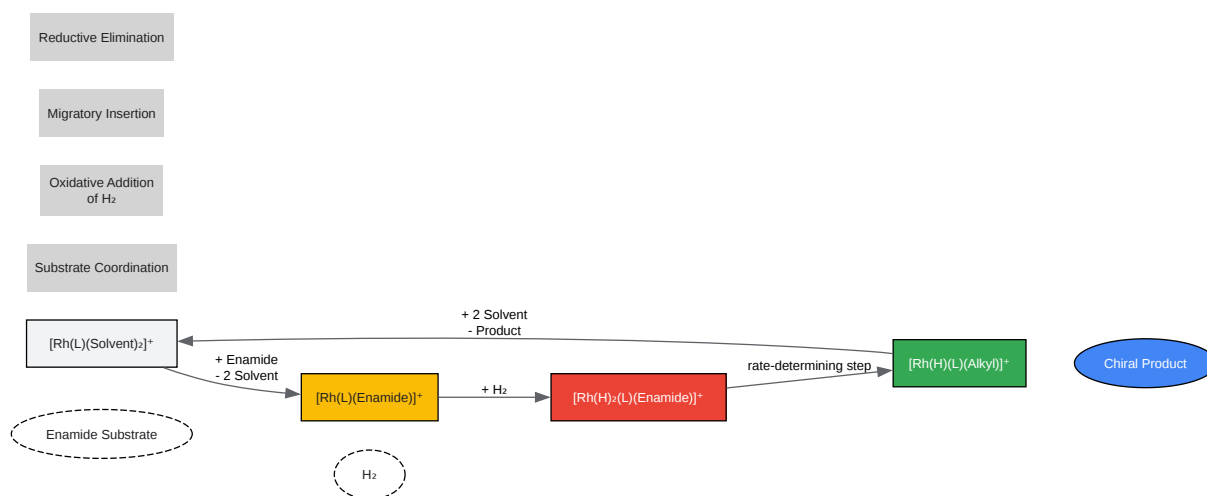
Procedure:

- In a glovebox or under an inert atmosphere, add the substrate to a clean and dry hydrogenation vessel.
- Add the appropriate volume of the in situ prepared catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).
- Add sufficient anhydrous, degassed solvent to dissolve the substrate and achieve the desired reaction concentration.
- Seal the hydrogenation vessel and remove it from the glovebox.
- Connect the vessel to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times to remove any residual air.
- Pressurize the vessel to the desired hydrogen pressure (e.g., 15-30 psi).
- Commence vigorous stirring and maintain the reaction at the desired temperature (typically room temperature).
- Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via an appropriate chromatographic method (e.g., GC or HPLC).

- Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
- The reaction mixture can be concentrated under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Mandatory Visualizations

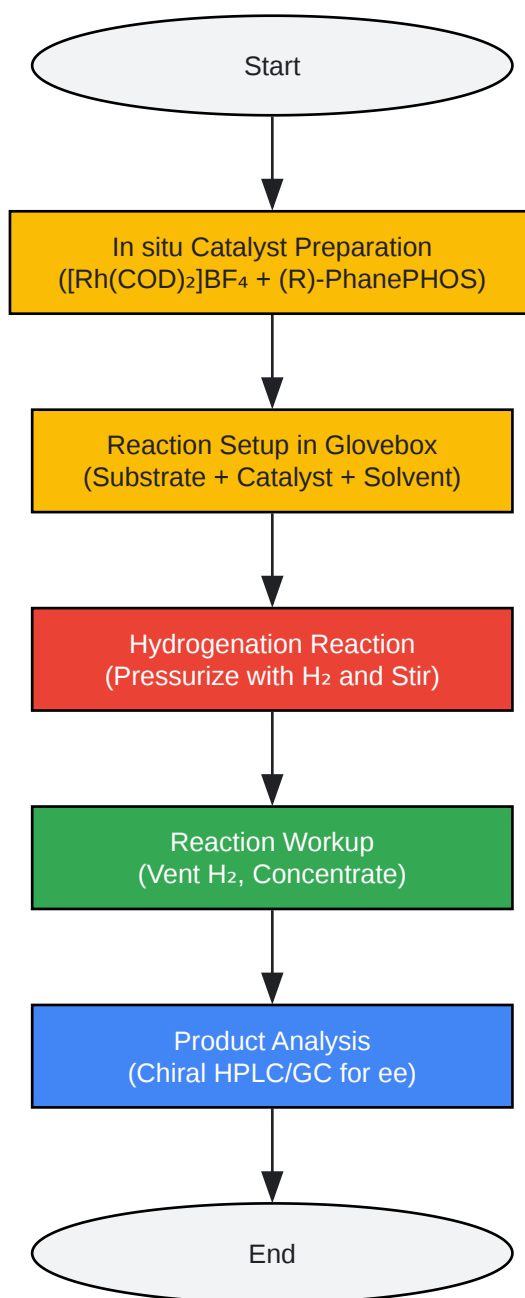
Catalytic Cycle for Rhodium-Catalyzed Enantioselective Hydrogenation of an Enamide



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Caption: General catalytic cycle for the rhodium-catalyzed enantioselective hydrogenation of an enamide.

Experimental Workflow for Enantioselective Hydrogenation



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